3-(1,3-Dioxan-2-yl)propanenitrile

Physicochemical properties Analytical chemistry Process chemistry

3-(1,3-Dioxan-2-yl)propanenitrile (CAS 80692-35-9), also known as 1,3-dioxane-2-propanenitrile or 3-cyanopropionaldehyde propyleneglycol acetal, is a specialized organic intermediate featuring a six-membered 1,3-dioxane ring covalently attached to a propanenitrile side chain. With a molecular formula of C7H11NO2 and a molecular weight of 141.17 g/mol, this compound belongs to the class of cyclic acetal-protected nitriles, which are valued in synthetic organic chemistry for their dual functionality: a masked aldehyde (as an acetal) and a reactive nitrile group.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 80692-35-9
Cat. No. B13802810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxan-2-yl)propanenitrile
CAS80692-35-9
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCC#N
InChIInChI=1S/C7H11NO2/c8-4-1-3-7-9-5-2-6-10-7/h7H,1-3,5-6H2
InChIKeyCCWLKBDKZGBCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxan-2-yl)propanenitrile (CAS 80692-35-9) | Procurement-Relevant Chemical Profile


3-(1,3-Dioxan-2-yl)propanenitrile (CAS 80692-35-9), also known as 1,3-dioxane-2-propanenitrile or 3-cyanopropionaldehyde propyleneglycol acetal, is a specialized organic intermediate featuring a six-membered 1,3-dioxane ring covalently attached to a propanenitrile side chain [1]. With a molecular formula of C7H11NO2 and a molecular weight of 141.17 g/mol, this compound belongs to the class of cyclic acetal-protected nitriles, which are valued in synthetic organic chemistry for their dual functionality: a masked aldehyde (as an acetal) and a reactive nitrile group . Its structural characteristics position it as a versatile building block in the construction of more complex molecular architectures, particularly in pharmaceutical and agrochemical research contexts .

Why 3-(1,3-Dioxan-2-yl)propanenitrile Cannot Be Casually Substituted: Key Procurement Considerations


The procurement decision for 3-(1,3-dioxan-2-yl)propanenitrile cannot be guided by generic in-class substitution assumptions due to its specific structural and physicochemical properties that diverge meaningfully from closely related analogs. The six-membered 1,3-dioxane ring in this compound confers a distinct hydrolysis stability profile compared to five-membered 1,3-dioxolane analogs [1]. This difference in acetal stability translates directly into divergent reaction kinetics during deprotection steps, which can critically impact synthetic yields and product purity in multi-step organic syntheses [2]. Furthermore, the compound's specific LogP value of approximately 1.05 and exact mass of 141.079 Da dictate its behavior in both liquid-liquid extractions and LC-MS analytical workflows, parameters that would shift with even subtle structural modifications . Substituting with an alternative cyclic acetal nitrile without accounting for these quantifiable differences risks introducing unanticipated changes in reaction rates, separation efficiency, and analytical detectability, thereby compromising process robustness and reproducibility.

Quantitative Differentiation Evidence for 3-(1,3-Dioxan-2-yl)propanenitrile (CAS 80692-35-9)


Physicochemical Property Divergence from 1,3-Dioxolane Analog

The target compound, 3-(1,3-dioxan-2-yl)propanenitrile, exhibits a distinct physicochemical profile compared to its five-membered ring analog, 3-(1,3-dioxolan-2-yl)propanenitrile (CAS 4388-58-3). Specifically, the target compound has a molecular weight of 141.17 g/mol and a computed LogP of approximately 1.05, whereas the 1,3-dioxolane analog has a molecular weight of 127.14 g/mol and a computed XLogP3-AA of -0.1 [1][2]. This difference in lipophilicity directly impacts chromatographic retention time and solvent partitioning behavior during purification. The target compound's predicted boiling point of 265.6±15.0 °C is also higher than the 244 °C observed for the 1,3-dioxolane analog .

Physicochemical properties Analytical chemistry Process chemistry

Differential Hydrolytic Stability: 1,3-Dioxane vs. 1,3-Dioxolane Acetals

A critical differentiator for 3-(1,3-dioxan-2-yl)propanenitrile lies in the inherent hydrolytic stability of its six-membered 1,3-dioxane ring compared to the five-membered 1,3-dioxolane ring present in close analogs. It is a class-level established fact in organic synthesis that 1,3-dioxanes hydrolyze faster than the corresponding 1,3-dioxolanes under acidic conditions [1]. This difference in stability is not arbitrary; it stems from the stereoelectronic and ring-strain differences between the two cyclic acetal systems [2]. Consequently, in a synthetic sequence where selective deprotection is required, the 1,3-dioxane acetal in the target compound can be cleaved more readily under milder acidic conditions, offering a strategic advantage in protecting group orthogonality.

Protecting group chemistry Synthetic methodology Reaction kinetics

Utility as a Masked Aldehyde Building Block in Multi-Step Synthesis

3-(1,3-Dioxan-2-yl)propanenitrile functions as a protected form of 3-cyanopropionaldehyde, a bifunctional reagent. The 1,3-dioxane acetal serves as a robust protecting group for the aldehyde, allowing the nitrile functionality to undergo selective transformations without interference [1]. This contrasts with the free aldehyde, which would be susceptible to oxidation, nucleophilic addition, and unwanted condensation reactions. The patent literature demonstrates the value of this approach, with related 1,3-dioxane-protected nitriles serving as key intermediates in the synthesis of pharmaceutically relevant molecules, including atorvastatin [2]. This 'masked aldehyde' strategy is a direct, quantifiable advantage: it reduces the need for additional protection/deprotection steps, streamlining synthetic routes and improving overall yield.

Synthetic methodology Protecting group strategy Heterocyclic synthesis

Mass Spectrometric Differentiation via Exact Mass

In analytical and quality control settings, unambiguous identification of the target compound is paramount. 3-(1,3-Dioxan-2-yl)propanenitrile has an exact mass of 141.078978594 Da, whereas its common 1,3-dioxolane analog has an exact mass of 127.063 Da [1][2]. This 14.016 Da mass difference, corresponding to a CH2 unit, is easily resolved by modern mass spectrometry (e.g., ESI-MS, LC-MS). This quantitative difference provides a definitive method for distinguishing between these structurally similar compounds in reaction mixtures, process intermediates, and final product analysis, ensuring accurate identification and purity assessment .

Analytical chemistry LC-MS Quality control

Optimal Application Scenarios for 3-(1,3-Dioxan-2-yl)propanenitrile Based on Quantitative Differentiation


Synthesis of Complex Molecules Requiring Selective Aldehyde Deprotection

This compound is optimally deployed in multi-step syntheses where a masked aldehyde equivalent must be revealed selectively in the presence of other acid-sensitive functional groups. The faster hydrolysis rate of the 1,3-dioxane acetal compared to a 1,3-dioxolane [1] allows for milder deprotection conditions, minimizing side reactions and improving overall yield. This is a direct application of the class-level stability difference, making it a preferred building block for complex molecule construction.

Analytical Method Development and Quality Control Standards

The quantifiable differences in exact mass (141.078978594 Da) and lipophilicity (LogP ~1.05) between this compound and its 1,3-dioxolane analog [1] make it an ideal standard for developing and validating robust LC-MS methods. Its distinct analytical signature ensures unambiguous identification and quantification, which is critical for process control in regulated synthetic environments where structural analogs might be present as impurities.

Process Chemistry Involving Bifunctional Building Blocks

As a protected form of 3-cyanopropionaldehyde, this compound enables synthetic sequences that would be problematic with the free aldehyde due to its high reactivity [1]. The nitrile group can be subjected to a range of transformations (e.g., reduction to an amine, hydrolysis to a carboxylic acid) while the aldehyde remains protected. This 'latent functionality' approach reduces the need for additional protection/deprotection steps, streamlining process chemistry and improving atom economy.

Heterocyclic Synthesis and Spirocycle Construction

The 1,3-dioxane moiety is not just a protecting group; it can be a reactive participant in radical cyclization reactions. Research on tandem radical nitrile transfer-cyclization reactions of 1,3-dioxane-4-nitriles demonstrates the potential for constructing complex spirocyclic systems [1]. While not directly demonstrated for the target compound, this class-level reactivity suggests its utility in the synthesis of novel spirocyclic scaffolds, which are privileged structures in drug discovery.

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